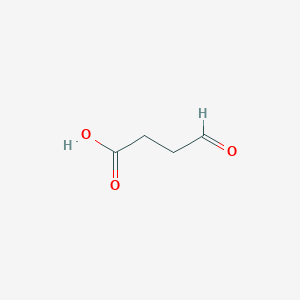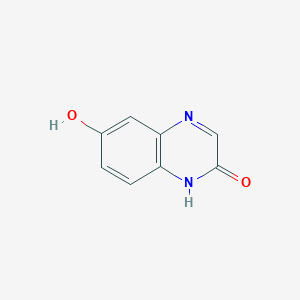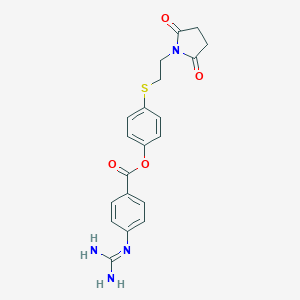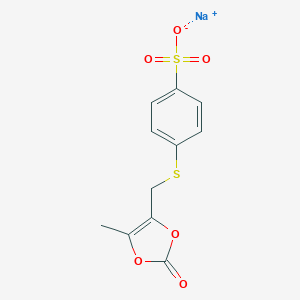
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, also known as MMTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is not well understood, but it is believed to act as a sulfonate ester, which can react with nucleophiles such as thiols and amines. This reactivity makes it a useful reagent for organic synthesis. In addition, the sulfonate group can interact with proteins, making it a useful probe for studying protein-ligand interactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate. However, it has been shown to be non-toxic at low concentrations, making it a safe reagent for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in lab experiments is its versatility as both a reagent for organic synthesis and a probe for studying protein-ligand interactions. In addition, it is relatively easy to synthesize and is non-toxic at low concentrations. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in scientific research. One area of potential application is in the development of new organic compounds, particularly those with sulfonate groups. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate could be used as a probe for studying protein-ligand interactions in a variety of biological systems. Future research could also focus on elucidating the mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, which could lead to new applications in organic synthesis and protein-ligand interaction studies.
Conclusion
In conclusion, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is a versatile compound that has been extensively studied for its potential applications in scientific research. Its use as a reagent for organic synthesis and a probe for studying protein-ligand interactions makes it a valuable tool for researchers in a variety of fields. While its mechanism of action is not well understood, future research could lead to new applications and a better understanding of its potential uses.
Synthesemethoden
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate can be synthesized by reacting 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride with thiophenol in the presence of a base, followed by reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying protein-ligand interactions. It has been shown to be effective in the synthesis of a variety of organic compounds, including sulfonamides and sulfones. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been used as a fluorescent probe for studying the binding of ligands to proteins, such as the estrogen receptor.
Eigenschaften
CAS-Nummer |
111738-22-8 |
|---|---|
Produktname |
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate |
Molekularformel |
C11H9NaO6S2 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
sodium;4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylsulfanyl]benzenesulfonate |
InChI |
InChI=1S/C11H10O6S2.Na/c1-7-10(17-11(12)16-7)6-18-8-2-4-9(5-3-8)19(13,14)15;/h2-5H,6H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
ZTGLVELRRYXRCP-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
111738-22-8 |
Synonyme |
4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate MODBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



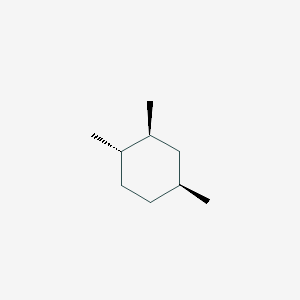
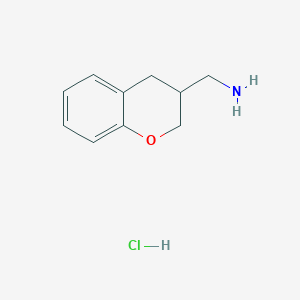


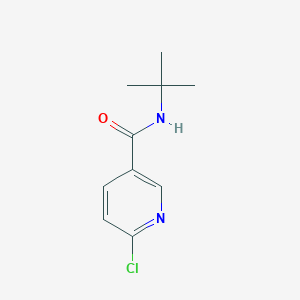

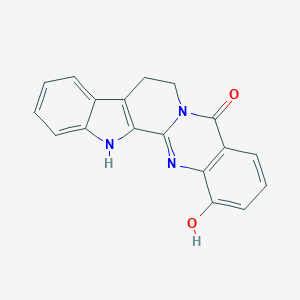
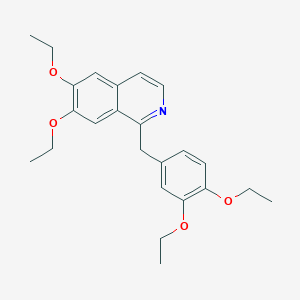
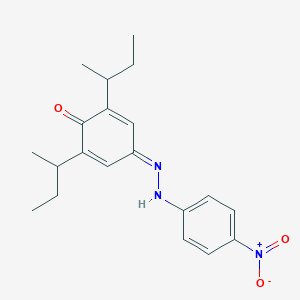
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
